molecular formula C14H11ClFNO2 B5551590 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5551590
M. Wt: 279.69 g/mol
InChI Key: XSTRSHVVFZMLFQ-CAOOACKPSA-N
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Description

3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime is an organic compound with the molecular formula C14H10ClFO2 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with a 3-chloro and 4-[(2-fluorobenzyl)oxy] group

Properties

IUPAC Name

(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-12-7-10(8-17-18)5-6-14(12)19-9-11-3-1-2-4-13(11)16/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTRSHVVFZMLFQ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=NO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=N/O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime typically involves the following steps:

    Formation of 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde: This intermediate can be synthesized by reacting 3-chloro-4-hydroxybenzaldehyde with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Conversion to Oxime: The aldehyde group of 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde is then converted to the oxime by reacting with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium acetate (NaOAc) in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitrile or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde: The aldehyde precursor of the oxime.

    3-chloro-4-hydroxybenzaldehyde: A related compound with a hydroxyl group instead of the [(2-fluorobenzyl)oxy] group.

    2-fluorobenzyl chloride: A reagent used in the synthesis of the compound.

Uniqueness

3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The oxime group also provides additional functionality for further chemical modifications and interactions with biological targets.

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